An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
An In-depth Technical Guide to 1-Chloroethyl Cyclohexyl Carbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 1-Chloroethyl Cyclohexyl Carbonate. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.
Core Chemical Properties
1-Chloroethyl Cyclohexyl Carbonate is a halogenated organic compound classified as a chlorinated carbonate ester.[1] At room temperature, it is a colorless to pale yellow liquid with a faint, ether-like or ester-like odor.[1][2][3] It is primarily utilized as a reactive intermediate in organic synthesis, particularly in the pharmaceutical industry.[2][4][5]
The following table summarizes the key physicochemical properties of 1-Chloroethyl Cyclohexyl Carbonate.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₁₅ClO₃ | [3][5] |
| Molecular Weight | 206.67 g/mol | [3][6] |
| CAS Number | 99464-83-2 | [1][3][5] |
| Appearance | Colorless to pale yellow, clear liquid/oil | [1][2][3] |
| Odor | Faint, characteristic ether-like or ester-like; pungent | [1][7] |
| Density | 1.12 - 1.13 g/cm³ (Predicted) | [3][7] |
| Melting Point | -16 °C | [7] |
| Boiling Point | 283.9 ± 19.0 °C (Predicted at 760 mmHg) | [3] |
| 107 °C (at 10 mmHg) | [8] | |
| Flash Point | 84 °C | [8] |
| Solubility | Slightly soluble in water. Soluble in common organic solvents such as toluene, acetone, chloroform, THF, dichloromethane (B109758), ethyl acetate, and DMSO. | [1][7][9][10] |
| Refractive Index | 1.4540 - 1.4580 | [10] |
| Stability | Hydrolytically unstable; sensitive to moisture. Stable under recommended storage conditions (2-8°C, dry). Considered hygroscopic. | [1][7][10] |
Detailed spectroscopic data for 1-Chloroethyl Cyclohexyl Carbonate is not widely available in the public domain. However, the following information has been reported:
-
¹H-NMR (500 MHz, CDCl₃): The following proton NMR data has been published: δ 1.22-1.30 (m, 1H), 1.32-1.41 (m, 2H), 1.42-1.58 (m, 3H), 1.71-1.80 (m, 2H), 1.83 (d, J=6.0 Hz, 3H), 1.89-2.00 (m, 2H), 4.65-4.72 (m, 1H), 6.43 (q, J=6.0 Hz, 1H).[11]
-
Infrared (IR) Spectroscopy: While a full spectrum is not available, the characteristic strong C=O stretching vibration for the carbonate group is expected in the 1740-1760 cm⁻¹ region.[2]
Note: While some commercial suppliers indicate the availability of ¹³C-NMR, IR, and Mass Spectrometry data, these spectra are not publicly accessible.
Reactivity and Applications
The chemical behavior of 1-Chloroethyl Cyclohexyl Carbonate is defined by the electrophilic nature of the chloroethyl group.[1] The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions (both SN1 and SN2 pathways are possible).[4][8] This reactivity is harnessed in its primary application as a key intermediate for creating prodrugs.[4]
A notable example is its use in the synthesis of Candesartan Cilexetil, an angiotensin II receptor antagonist used to treat hypertension.[2][3] In this context, the (1-cyclohexyloxycarbonyloxy)ethyl group is attached to the parent drug molecule to enhance its bioavailability.[4] The compound has also been explored in polymer chemistry.[1][8]
The following diagram illustrates the role of 1-Chloroethyl Cyclohexyl Carbonate as a reactive intermediate in prodrug synthesis.
Experimental Protocols: Synthesis
The most common method for synthesizing 1-Chloroethyl Cyclohexyl Carbonate is the reaction of cyclohexanol (B46403) with 1-chloroethyl chloroformate in the presence of a non-nucleophilic base.[2][4]
This protocol is a synthesized representation based on cited laboratory procedures.[2][11][12]
Materials:
-
Cyclohexanol
-
1-Chloroethyl chloroformate
-
Pyridine (B92270) (anhydrous)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclohexanol (1.0 eq) and pyridine (1.1-1.2 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.[12] Some procedures also utilize temperatures between 0-10 °C.[1]
-
Addition of Chloroformate: While stirring vigorously, add 1-chloroethyl chloroformate (1.0-1.05 eq) dropwise to the cooled solution over a period of 10-15 minutes, ensuring the internal temperature remains low.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 16 hours (or overnight) to ensure the reaction goes to completion.[11][12]
-
Workup - Quenching and Extraction: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water (3 times) and then with saturated aqueous sodium chloride.[11][12]
-
Drying: Dry the separated organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the dichloromethane under reduced pressure using a rotary evaporator.
-
Product: The resulting product is 1-Chloroethyl Cyclohexyl Carbonate, typically obtained as a colorless oil with a high yield (e.g., 88-94%).[11][12]
The following diagram provides a visual representation of this experimental workflow.
References
- 1. prepchem.com [prepchem.com]
- 2. 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 | Benchchem [benchchem.com]
- 3. guidechem.com [guidechem.com]
- 4. 1-Chloroethyl cyclohexyl carbonate synthesis - chemicalbook [chemicalbook.com]
- 5. Buy 1-Chloroethyl Cyclohexyl Carbonate | 99464-83-2 [smolecule.com]
- 6. 1-Chloroethyl Cyclohexyl Carbonate | SIELC Technologies [sielc.com]
- 7. 1-Chloroethyl cyclohexyl carbonate | CAS:99464-83-2 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. 1-Chloroethyl cyclohexyl carbonate CAS#: 99464-83-2 [m.chemicalbook.com]
- 9. 1-Chloroethyl cyclohexyl carbonate(99464-83-2) 1H NMR [m.chemicalbook.com]
- 10. CN104496822A - Preparation method of 1-chloroethyl cyclohexyl propyl carbonate - Google Patents [patents.google.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 12. 1-Chloroethyl cyclohexyl carbonate | 99464-83-2 [chemicalbook.com]
